molecular formula C11H10FNO B1317013 [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol CAS No. 132407-66-0

[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B1317013
CAS No.: 132407-66-0
M. Wt: 191.2 g/mol
InChI Key: SPJRIBCINFXUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a reducing agent. One common method is the condensation reaction of 2-fluorobenzaldehyde with pyrrole, followed by reduction using sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: SOCl₂, PBr₃, and other halogenating agents.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings. Its incorporation into industrial processes can enhance the performance and durability of products.

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • [2-(2-fluorophenyl)-1H-pyrrol-1-yl]methanol
  • [1-(4-fluorophenyl)-1H-pyrrol-2-yl]methanol
  • [1-(2-chlorophenyl)-1H-pyrrol-2-yl]methanol

Uniqueness: Compared to similar compounds, [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

[1-(2-fluorophenyl)pyrrol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJRIBCINFXUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572886
Record name [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132407-66-0
Record name [1-(2-Fluorophenyl)-1H-pyrrol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.